3-(2-Bromo-6-propylphenoxy)-1,2-propanediol
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Overview
Description
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a propyl group, and a phenoxy group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol typically involves the reaction of 2-bromo-6-propylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a propylphenoxypropanediol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of propylphenoxypropanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-6-propylphenoxy)-1,2-propanediol: Similar structure but with a chlorine atom instead of bromine.
3-(2-Methyl-6-propylphenoxy)-1,2-propanediol: Similar structure but with a methyl group instead of bromine.
3-(2-Fluoro-6-propylphenoxy)-1,2-propanediol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-(2-Bromo-6-propylphenoxy)-1,2-propanediol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound valuable for certain applications.
Properties
CAS No. |
63834-60-6 |
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Molecular Formula |
C12H17BrO3 |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
3-(2-bromo-6-propylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H17BrO3/c1-2-4-9-5-3-6-11(13)12(9)16-8-10(15)7-14/h3,5-6,10,14-15H,2,4,7-8H2,1H3 |
InChI Key |
RNKBIXXGAAQHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)Br)OCC(CO)O |
Origin of Product |
United States |
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